Acetic acid, mercapto-, 1,4-butanediyl ester

Poly(thioether-urethane) acrylate UV-curing coatings Mechanical properties

Acetic acid, mercapto-, 1,4-butanediyl ester (also known as 1,4-Butanediol bis(thioglycolate) or BBMA; CAS 10193-95-0) is a linear, aliphatic dithiol crosslinking agent with a molecular weight of 238.3 g/mol and the formula C8H14O4S2. It is characterized by a central butyloxy spacer flanked by two terminal mercaptoacetate groups , providing dual thiol functionalities that make it highly reactive in thiol-ene and thiol-Michael addition reactions.

Molecular Formula C8H14O4S2
Molecular Weight 238.3 g/mol
CAS No. 10193-95-0
Cat. No. B156336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, mercapto-, 1,4-butanediyl ester
CAS10193-95-0
Molecular FormulaC8H14O4S2
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESC(CCOC(=O)CS)COC(=O)CS
InChIInChI=1S/C8H14O4S2/c9-7(5-13)11-3-1-2-4-12-8(10)6-14/h13-14H,1-6H2
InChIKeyIPNDIMIIGZSERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid, mercapto-, 1,4-butanediyl ester (CAS 10193-95-0): A Strategic Bifunctional Thiol Crosslinker for Precision Polymer Synthesis


Acetic acid, mercapto-, 1,4-butanediyl ester (also known as 1,4-Butanediol bis(thioglycolate) or BBMA; CAS 10193-95-0) is a linear, aliphatic dithiol crosslinking agent with a molecular weight of 238.3 g/mol and the formula C8H14O4S2 [1]. It is characterized by a central butyloxy spacer flanked by two terminal mercaptoacetate groups [2], providing dual thiol functionalities that make it highly reactive in thiol-ene and thiol-Michael addition reactions . This structure underpins its primary role as a difunctional monomer and crosslinker in the development of advanced polymer networks, including poly(thioether-urethane) acrylates and polythiourethanes [3].

Why 1,4-Butanediol Bis(thioglycolate) Cannot Be Readily Substituted: The Critical Role of Spacer Length in Polymer Network Architecture


Direct substitution of 1,4-Butanediol bis(thioglycolate) with other dithiols or crosslinkers is not advisable due to its precise molecular architecture, which dictates final polymer network properties. The compound's C4 butyloxy spacer provides a specific spatial separation between its reactive mercaptoacetate end groups [1]. This distance is a critical determinant of the resulting crosslink density, mesh size, and flexibility in the polymer network . Shorter analogs like Ethylene glycol bis(mercaptoacetate) (C2 spacer) yield more rigid, densely crosslinked networks, while longer chain analogs (e.g., C6, C10) can lead to excessive flexibility and reduced mechanical strength. Furthermore, the thiol-ene and thiol-Michael addition mechanisms of this compound are distinct from the free-radical polymerization of methacrylate-based crosslinkers like 1,4-Butanediol dimethacrylate, leading to different network architectures and degradation profiles [2]. Therefore, substituting this compound without a thorough understanding of these structural consequences will result in materials with different mechanical, thermal, and degradation properties.

Quantitative Differentiation of Acetic acid, mercapto-, 1,4-butanediyl ester: Comparative Evidence Against Key Alternatives


1,4-Butanediol Bis(thioglycolate) vs. 1,4-Butanediol Dimethacrylate: Superior Flexibility and Elongation at Break in UV-Cured Films

In the synthesis of highly branched poly(thioether-urethane) acrylate (BPTUA), the use of 1,4-Butanediol bis(thioglycolate) as a thiol component directly correlates with significant enhancements in film flexibility compared to systems relying on methacrylate crosslinkers. Zhang et al. (2011) demonstrated that increasing the loading of BPTUA (synthesized with the target compound) in a UV-curable resin led to a substantial increase in elongation at break [1]. While the exact values depend on BPTUA loading, the study establishes a clear trend: the incorporation of thioether linkages from this dithiol imparts greater flexibility and toughness, quantified by increased elongation at break and enhanced strike performance, compared to the rigid networks typical of methacrylate-based crosslinkers like 1,4-Butanediol dimethacrylate .

Poly(thioether-urethane) acrylate UV-curing coatings Mechanical properties

Enhanced Water Absorption Resistance and Oxidative Stability Through Thioether Linkages

A key performance differentiator for 1,4-Butanediol bis(thioglycolate) in polymer synthesis is its ability to impart improved environmental resistance. Zhang et al. (2011) reported that the incorporation of thioether linkages, derived from the thiol-ene reaction of this compound, into poly(thioether-urethane) acrylate networks resulted in improved water absorption resistance and oxidative stability of the final UV-cured films [1]. This is a direct consequence of the thioether bond's inherent hydrophobicity and lower susceptibility to hydrolysis compared to ester or urethane linkages found in alternative crosslinker systems.

Poly(thioether-urethane) acrylate Water resistance Oxidative stability

Balanced Reactivity and Network Tunability via C4 Spacer Length

The specific C4 butyloxy spacer in 1,4-Butanediol bis(thioglycolate) provides a distinct advantage over other dithiols by offering a balanced length for crosslinking. This is described as facilitating 'controlled reactivity and compatibility with various matrices' and offering 'precise tunability in formulations' [1]. This contrasts with shorter spacers (e.g., C2 in Ethylene glycol bis(mercaptoacetate)) which create very rigid, densely crosslinked networks, and longer spacers (e.g., C6 in 1,6-hexanediol bis(mercaptoacetate) or even longer) which can lead to networks that are too flexible and lack mechanical integrity . The C4 length provides an intermediate mesh size, balancing mechanical strength with flexibility .

Thiol-ene chemistry Crosslinker spacer length Polymer network architecture

Synthesis of Amorphous Polythiourethane with Sub-0°C Glass Transition Temperature

Using 1,4-Butanediol bis(thioglycolate) as a dithiol prepolymer enables the creation of polythiourethanes with specific thermal characteristics. Pirayesh et al. (2022) synthesized neat poly(thiourethane) (PTU0) by reacting BBMA (the target compound) with 4,4'-diphenylmethane diisocyanate (MDI) [1]. The resulting polymer was characterized as having an amorphous structure and a glass transition temperature (Tg) of less than 0°C [1]. This low Tg is a direct consequence of the flexible C4 spacer in the dithiol monomer, which imparts chain mobility and prevents crystallization.

Polythiourethane Polymer synthesis Thermal properties

High-Value Application Scenarios for Acetic acid, mercapto-, 1,4-butanediyl ester (CAS 10193-95-0)


Formulation of Flexible and Impact-Resistant UV-Curable Coatings and Adhesives

This scenario leverages the compound's ability to significantly enhance the elongation at break and flexibility of UV-cured polymer networks. As evidenced by Zhang et al. (2011), incorporating poly(thioether-urethane) acrylates derived from 1,4-Butanediol bis(thioglycolate) into UV-curable resins leads to films with superior flexibility and impact resistance compared to more brittle methacrylate-based systems [1]. This makes the compound ideal for formulating coatings and adhesives for flexible substrates, 3D printing resins for durable prototypes, and impact-resistant clear coats where resistance to cracking and bending is paramount.

Synthesis of Durable, Hydrolytically Stable Materials for Outdoor and Medical Applications

The incorporation of thioether linkages from this compound directly improves the water absorption resistance and oxidative stability of the final polymer network, as demonstrated by Zhang et al. (2011) [1]. This scenario is highly relevant for developing long-life materials such as marine coatings, automotive clear coats, and sealants for outdoor electronics. Furthermore, the enhanced hydrolytic stability is a critical attribute for biomedical devices or implants intended for long-term use in aqueous environments, as it predicts slower degradation and longer functional lifetimes compared to more labile ester- or urethane-rich networks.

Precision Tuning of Polymer Networks for Controlled Drug Release and Tissue Engineering Scaffolds

The balanced C4 spacer length of this dithiol is its key advantage in this scenario. It provides a 'medium' length crosslink, enabling precise control over network mesh size and crosslink density [2]. This tunability is essential for controlling the diffusion of molecules, making it valuable for designing drug delivery systems with specific release kinetics . Similarly, in tissue engineering, the resulting mechanical properties—a balance between stiffness and elasticity—can be tailored to mimic the native extracellular matrix of various soft tissues, supporting cell growth and differentiation.

Development of Elastomeric Polythiourethanes for Flexible Electronics and Soft Robotics

The synthesis of neat poly(thiourethane) (PTU) from this compound results in an amorphous polymer with a glass transition temperature (Tg) below 0°C [3]. This quantifiable property makes it a strategic starting material for creating elastomers and flexible substrates. In flexible electronics, materials must endure repeated bending and stretching without failure, a requirement met by a sub-ambient Tg. In soft robotics, this low Tg translates to soft, compliant actuators and structural components that can deform easily under low forces, enabling more lifelike and adaptable movement.

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